molecular formula C11H14Cl2N2S B8286609 2-Imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride

2-Imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride

Cat. No. B8286609
M. Wt: 277.2 g/mol
InChI Key: SLSPULKVKMZFGW-UHFFFAOYSA-N
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Patent
US04059588

Procedure details

The 2-imino-3-(2'-acetoxy-2'-phenylethyl)thiazolidine hydrochloride (0.01 mole) was heated under reflux with phosphorus pentachloride for one hour in chloroform (5 ml). The solvent was evaporated to leave a colourless solid which was crystallised from ethanol, yield 1.9 g. This compound was used in the synthesis of the compound of Example 75 as described for the corresponding 2-imino derivative in Example 75 Method A.
Name
2-imino-3-(2'-acetoxy-2'-phenylethyl)thiazolidine hydrochloride
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2-imino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]=[C:3]1[N:7]([CH2:8][CH:9](OC(=O)C)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5][S:4]1.P(Cl)(Cl)(Cl)(Cl)[Cl:21]>C(Cl)(Cl)Cl>[ClH:21].[NH:2]=[C:3]1[N:7]([CH2:8][CH:9]([Cl:1])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5][S:4]1 |f:0.1,4.5|

Inputs

Step One
Name
2-imino-3-(2'-acetoxy-2'-phenylethyl)thiazolidine hydrochloride
Quantity
0.01 mol
Type
reactant
Smiles
Cl.N=C1SCCN1CC(C1=CC=CC=C1)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
2-imino
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a colourless solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from ethanol, yield 1.9 g
CUSTOM
Type
CUSTOM
Details
This compound was used in the synthesis of the compound of Example 75

Outcomes

Product
Name
Type
Smiles
Cl.N=C1SCCN1CC(C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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